![molecular formula C17H18N2O5 B2451537 2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide CAS No. 790232-26-7](/img/structure/B2451537.png)
2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide” has a molecular weight of 330.34 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide . The InChI code is 1S/C17H18N2O5/c1-22-14-6-4-13(5-7-14)19-17(20)11-24-15-8-3-12(10-18-21)9-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
PET Imaging and Brain Research : A derivative of the compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, has been explored as a PET imaging probe for 5-HT2A receptors. However, it was found to be unsuitable for this purpose due to lack of tracer retention or specific binding in brain regions (Prabhakaran et al., 2006).
Hypoglycemic Activity : Novel derivatives of the compound have shown significant hypoglycemic activity in animal models, indicating potential applications in diabetes treatment (Nikaljea et al., 2012).
Anticonvulsant Properties : The crystal structure of related compounds suggests potential for anticonvulsant activities, drawing parallels with phenytoin, a well-known anticonvulsant (Camerman et al., 2005).
Chemical Synthesis and Modification : Various studies have focused on the synthesis and chemical modification of related compounds, which are important for developing new pharmacological agents (Darling & Chen, 1978), (Yonghong, 2009).
Catalytic Hydrogenation in Dye Production : The compound's derivatives are used as intermediates in the production of azo disperse dyes, highlighting its role in the chemical industry (Qun-feng, 2008).
Polymer Synthesis with Pharmacological Activity : Its derivatives have been used in the synthesis of polymers with pharmacological activity, indicating its versatility in materials science (Román & Gallardo, 1992).
Corrosion Inhibition : Certain derivatives have shown effectiveness as corrosion inhibitors, offering potential applications in industrial maintenance (Nasser & Sathiq, 2017).
Carcinogenicity Studies : Studies have been conducted to understand the carcinogenic properties of related compounds, which is crucial for assessing their safety (Gutmann et al., 1968).
Development of β3-Adrenergic Receptor Agonists : Derivatives have been evaluated as potential β3-adrenergic receptor agonists for treating obesity and diabetes (Maruyama et al., 2012).
Pharmacological Characterization in Psychosis Treatment : One derivative, AC-90179, has been characterized for its potential in treating psychosis due to its selective serotonin 2A receptor inverse agonist properties (Vanover et al., 2004).
Antimicrobial Activity : Some novel derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in this field (Debnath & Ganguly, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-6-4-13(5-7-14)19-17(20)11-24-15-8-3-12(10-18-21)9-16(15)23-2/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVAKPAEKHETJ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)
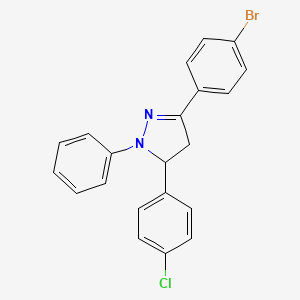
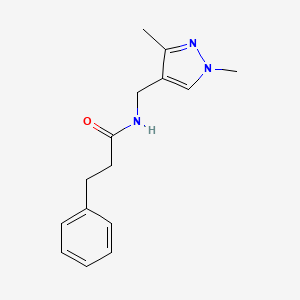
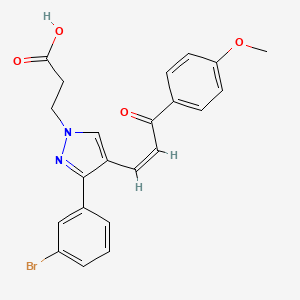
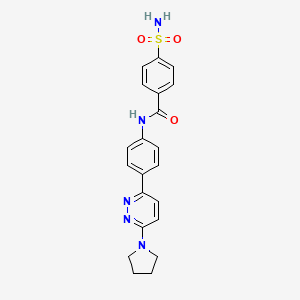
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)
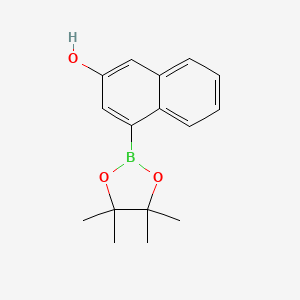
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)
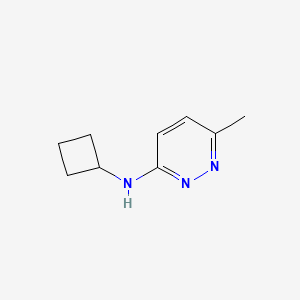
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2451475.png)
![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2451477.png)